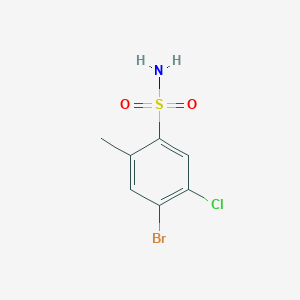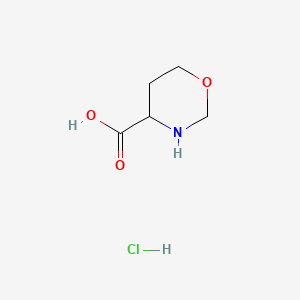
3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid is a fluorinated organic compound with the molecular formula C8H12F3NO3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid typically involves the reaction of 2,2,2-trifluoroacetamide with isopropylamine, followed by the addition of propanoic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Step 1: 2,2,2-Trifluoroacetamide reacts with isopropylamine to form 2,2,2-trifluoro-n-isopropylacetamide.
Step 2: The intermediate product is then reacted with propanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-Trifluoroacetamido)propanoic acid: Similar in structure but lacks the isopropyl group.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains additional trifluoromethyl groups, leading to different reactivity.
2,2,2-Trifluoroacetamide: A simpler compound used as a precursor in the synthesis.
Uniqueness
3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and reactivity.
Eigenschaften
Molekularformel |
C8H12F3NO3 |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
3-[propan-2-yl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-5(2)12(4-3-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
FPPKRZPNIOXCFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


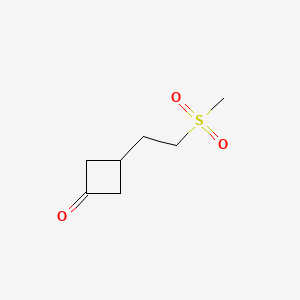
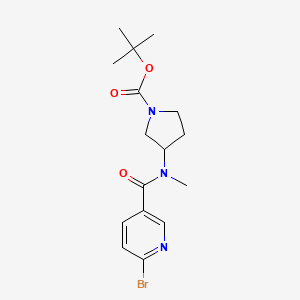

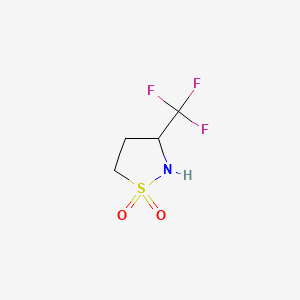
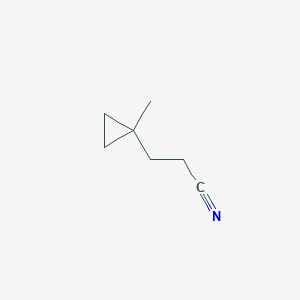


![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)
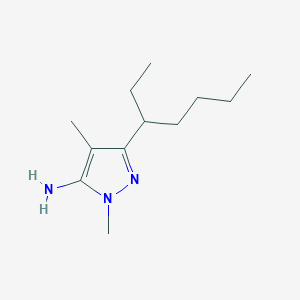


![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
